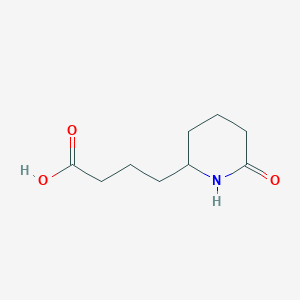

6-Oxo-2-piperidinebutyric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Oxo-2-piperidinebutyric acid, also known as 6-Oxo-L-pipecolic acid, (S)-2-Piperidone-6-carboxylic acid, or L-Pyrohomoglutamic acid, is a compound with the empirical formula C6H9NO3 . It is used as a reactant in the synthesis of functionalized β-lactam N-heterocycles . It is also associated with penicillin V in the production of Penicillium chrysogenum fermentations .

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . For instance, Gharpure et al. described piperidine synthesis through the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes .Aplicaciones Científicas De Investigación

- Piperidine Derivatives : The piperidine nucleus plays a crucial role in drug discovery. Byproducts of piperidine exhibit important pharmacophoric features and are utilized in different therapeutic applications .

- Naturally Occurring Piperidine Compounds : For instance, piperine , found in plants of the Piperaceae family, possesses powerful antioxidant action. It can inhibit free radicals and has potential against cancer, inflammation, hypertension, and asthma .

- Piperidine derivatives have shown promise as anticancer agents. Compounds like piperine , evodiamine , matrine , berberine , and tetrandine exhibit antiproliferation and antimetastatic effects on various cancer types .

- Piperidine-based compounds may help mitigate inflammation. Their mechanisms of action are still under investigation, but they hold potential for managing inflammatory conditions .

- Incorporating an oxygen atom into the spirocyclic unit (such as in oxa-spirocycles) can enhance water solubility and reduce lipophilicity. More potent oxa-spirocyclic analogues of the antihypertensive drug terazosin have been synthesized and studied in vivo .

- While specific studies on 6-Oxo-2-piperidinebutyric acid are limited, its piperidine moiety suggests potential neuroprotective effects. Piperidine derivatives have been investigated for their role in neurodegenerative diseases like Alzheimer’s .

Antioxidant Properties

Anticancer Potential

Anti-Inflammatory Effects

Antihypertensive Activity

Neuroprotective Properties

Other Therapeutic Applications

Propiedades

IUPAC Name |

4-(6-oxopiperidin-2-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c11-8-5-1-3-7(10-8)4-2-6-9(12)13/h7H,1-6H2,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMIIPGAUWVSJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C1)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxo-2-piperidinebutyric acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2553944.png)

![(6S)-4-Oxo-1,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B2553954.png)

![3-(((3,4-Difluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2553962.png)